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Compound of Interest

Compound Name: 4-Nonanone

Cat. No.: B1580890 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-nonanone as a

flavoring agent, including its sensory properties, stability, and toxicological profile. Detailed

experimental protocols are provided to guide researchers in the evaluation of this and similar

aliphatic ketones.

Chemical and Physical Properties of 4-Nonanone
4-Nonanone, also known as amyl propyl ketone, is a colorless to light yellow liquid with a

distinct odor.[1][2] It is an aliphatic ketone that contributes to the flavor profile of various foods.

[3]
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Property Value Source(s)

Chemical Formula C9H18O [4]

Molecular Weight 142.24 g/mol [5]

CAS Number 4485-09-0 [4]

Appearance
Clear colorless to light yellow

liquid
[1]

Boiling Point 188 °C @ 760 mmHg [5]

Flash Point 61.11 °C [6]

Solubility
Soluble in alcohol, limited

solubility in water
[7]

Synonyms
Amyl propyl ketone, Nonan-4-

one, Pentyl propyl ketone
[1][7]

Sensory Profile and Applications
4-Nonanone is characterized by a flavor profile that includes cheesy, fruity, green, and waxy

notes.[8][9] Due to its sensory characteristics, it is utilized in a variety of food products to impart

or enhance specific flavors. Aliphatic ketones, in general, are important flavor components in

dairy products like blue cheese, as well as in fruits and cooked meats.[3][8] The flavor

perception of these ketones is dependent on their concentration and the food matrix in which

they are present.[2]

Recommended Usage Levels
The following table summarizes the typical usage levels of 4-nonanone in various food

categories. These levels are provided as a guide for formulation development.
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Food Category Average Usage (mg/kg) Maximum Usage (mg/kg)

Bakery 5.0 25.0

Confectionery 4.0 20.0

Dairy products (excluding 02.0) 3.0 15.0

Edible ices 3.0 15.0

Fats and oils 2.0 10.0

Non-alcoholic beverages 2.0 10.0

Processed fruit 2.0 10.0

Meat products 1.0 5.0

Fish products 1.0 5.0

Soups and sauces 2.0 10.0

Data sourced from The Good Scents Company, based on industry surveys.[6]

Experimental Protocols
The following protocols provide detailed methodologies for the sensory analysis, stability

testing, and in vitro toxicology assessment of 4-nonanone.

Sensory Evaluation: Quantitative Descriptive Analysis
(QDA)
This protocol outlines the procedure for conducting a QDA to quantitatively characterize the

flavor profile of 4-nonanone.[10]

Objective: To identify and quantify the key sensory attributes of 4-nonanone.

Materials:

4-Nonanone (food grade)
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Deodorized carrier (e.g., medium-chain triglyceride oil, water with 2% ethanol)

Reference standards for flavor attributes (e.g., isovaleric acid for "cheesy," ethyl butyrate for

"fruity")

Glass vials with caps

Unsalted crackers and water for palate cleansing

Sensory evaluation software or paper ballots

Procedure:

Panelist Selection and Training:

Recruit 8-12 individuals with demonstrated sensory acuity.

Conduct training sessions to familiarize panelists with the flavor attributes of aliphatic

ketones.[8]

Use reference standards to calibrate the panel on the identification and intensity rating of

specific descriptors.

Sample Preparation:

Prepare a series of concentrations of 4-nonanone in the chosen carrier to determine the

optimal concentration for evaluation.

For the formal evaluation, prepare samples of 4-nonanone at a predetermined

concentration in the carrier.

Present samples in coded, identical vials to blind the panelists.

Evaluation:

Panelists evaluate the samples individually in a controlled sensory booth.
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Each panelist rates the intensity of the identified flavor attributes on a structured scale

(e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

Panelists cleanse their palates with water and unsalted crackers between samples.

Data Analysis:

Convert the line scale ratings to numerical data.

Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to

determine significant differences in attribute intensities.

Generate a spider web or radar plot to visualize the flavor profile of 4-nonanone.

Experimental Workflow for Quantitative Descriptive Analysis (QDA)
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Preparation Phase

Evaluation Phase

Data Analysis Phase

Panelist Selection & Training

Develop Flavor Lexicon & References

Sample Preparation (Coded)

Individual Panelist Evaluation

Rate Attribute Intensities

Data Collection & Compilation

Statistical Analysis (ANOVA)

Generate Flavor Profile (Spider Plot)

Click to download full resolution via product page

A streamlined workflow for conducting a Quantitative Descriptive Analysis of a flavoring agent.
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Stability Testing: Accelerated Shelf-Life Testing (ASLT)
This protocol describes an ASLT study to predict the stability of 4-nonanone in a food matrix.

The Arrhenius equation is used to model the effect of temperature on the degradation rate.[7]

[11]

Objective: To determine the shelf-life of 4-nonanone in a model food system under accelerated

conditions.

Materials:

4-Nonanone

Model food matrix (e.g., a simple oil-in-water emulsion)

Temperature-controlled chambers/ovens

Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry -

GC-MS)

Amber glass vials with airtight seals

Procedure:

Sample Preparation:

Incorporate 4-nonanone into the food matrix at a known concentration.

Aliquot the sample into amber glass vials, seal, and label.

Storage Conditions:

Store the samples at a minimum of three elevated temperatures (e.g., 40°C, 50°C, and

60°C).

Include a control set stored at the recommended storage temperature (e.g., 20°C) or

under refrigeration (4°C) for real-time comparison.

Sampling and Analysis:
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At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove triplicate

samples from each temperature condition.

Quantify the concentration of 4-nonanone in each sample using a validated GC-MS

method.

Monitor for the appearance of degradation products.

Data Analysis and Shelf-Life Prediction:

Determine the degradation kinetics of 4-nonanone at each elevated temperature (e.g.,

zero-order or first-order).

Calculate the rate constant (k) for degradation at each temperature.

Plot the natural logarithm of the rate constants (ln k) versus the inverse of the absolute

temperature (1/T in Kelvin).

Use the Arrhenius equation (ln k = ln A - Ea/RT) to determine the activation energy (Ea)

from the slope of the line.

Extrapolate the degradation rate constant at the normal storage temperature to predict the

shelf-life.

Logical Flow for Accelerated Shelf-Life Testing (ASLT)
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Experimental Setup

Monitoring & Analysis

Modeling & Prediction

Prepare Samples in Food Matrix

Store at Multiple Elevated Temperatures

Periodic Sampling

Quantify 4-Nonanone (GC-MS)

Determine Degradation Kinetics
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A logical progression for predicting the shelf-life of a flavor compound using ASLT.

In Vitro Toxicology Assessment
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The following protocols are for initial screening of the cytotoxic and genotoxic potential of 4-
nonanone. These assays are based on OECD guidelines.[12][13]

Objective: To determine the concentration of 4-nonanone that reduces the viability of Caco-2

cells by 50% (IC50). Caco-2 cells are a relevant model for the intestinal epithelium.[14]

Materials:

Caco-2 cell line

Dulbecco's Modified Eagle Medium (DMEM) with supplements

Fetal Bovine Serum (FBS)

4-Nonanone

Dimethyl sulfoxide (DMSO) as a vehicle

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., acidified isopropanol)

96-well cell culture plates

Microplate reader

Procedure:

Cell Culture:

Culture Caco-2 cells in DMEM supplemented with FBS and antibiotics at 37°C in a

humidified atmosphere with 5% CO2.

Seed the cells into 96-well plates at an appropriate density and allow them to adhere and

grow to confluency.

Treatment:

Prepare a stock solution of 4-nonanone in DMSO.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 17 Tech Support

https://www.benchchem.com/product/b1580890?utm_src=pdf-body
https://www.benchchem.com/product/b1580890?utm_src=pdf-body
https://www.oecd.org/en/publications/guidance-document-on-using-cytotoxicity-tests-to-estimate-starting-doses-for-acute-oral-systematic-toxicity-tests_d77a7e39-en.html
https://en.wikipedia.org/wiki/OECD_Guidelines_for_the_Testing_of_Chemicals
https://www.benchchem.com/product/b1580890?utm_src=pdf-body
https://www.mdpi.com/2227-9040/10/11/438
https://www.benchchem.com/product/b1580890?utm_src=pdf-body
https://www.benchchem.com/product/b1580890?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Create a series of dilutions of 4-nonanone in culture medium. The final DMSO

concentration should be non-toxic to the cells (typically ≤ 0.5%).

Remove the old medium from the cells and replace it with the medium containing different

concentrations of 4-nonanone. Include vehicle controls (medium with DMSO) and

untreated controls.

Incubate the plates for 24 or 48 hours.

MTT Assay:

After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

Viable cells will reduce the yellow MTT to purple formazan crystals.

Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a

microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the untreated

control.

Plot the cell viability against the logarithm of the 4-nonanone concentration.

Determine the IC50 value from the dose-response curve.

Objective: To assess the mutagenic potential of 4-nonanone by its ability to induce reverse

mutations in histidine-dependent strains of Salmonella typhimurium.[15][16]

Materials:

Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations and TA100 for

base-pair substitutions)

4-Nonanone
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Vehicle (e.g., DMSO)

Positive controls (e.g., sodium azide for TA100 without S9, 2-aminoanthracene for TA98 with

S9)

Negative/vehicle control

S9 fraction (for metabolic activation) and cofactor solution

Minimal glucose agar plates

Top agar

Procedure:

Preparation:

Prepare overnight cultures of the S. typhimurium tester strains.

Prepare various concentrations of 4-nonanone in the chosen vehicle.

Assay (with and without S9 activation):

In a test tube, combine the tester strain culture, the test substance at a specific

concentration, and either phosphate buffer (for the assay without metabolic activation) or

the S9 mix (for the assay with metabolic activation).

Pre-incubate the mixture at 37°C with gentle shaking.

Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar

plate.

Incubation and Scoring:

Incubate the plates at 37°C for 48-72 hours.

Count the number of revertant colonies (his+ revertants) on each plate.

Data Analysis:
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Compare the number of revertant colonies on the test plates to the number on the

negative control plates.

A substance is considered mutagenic if it causes a dose-dependent increase in the

number of revertant colonies and if the number of revertants is at least twice the

background (negative control) count.

Metabolism and Potential Signaling Pathways
Orally ingested aliphatic ketones are readily absorbed and metabolized. The primary metabolic

pathway involves the reduction of the ketone to the corresponding secondary alcohol, which is

then conjugated with glucuronic acid and excreted.[5] For methyl ketones, an alternative

pathway involves hydroxylation and subsequent oxidation to a ketocarboxylic acid.[5]

Recent research has shown that ketone bodies, which are structurally related to flavoring

ketones, can act as signaling molecules. They can interact with G-protein coupled receptors

and inhibit histone deacetylases (HDACs), thereby influencing gene expression and cellular

processes.[17]

Potential Signaling Pathways of Ketone Bodies
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Ketone Body (e.g., β-hydroxybutyrate)
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A diagram illustrating the potential signaling mechanisms of ketone bodies, which may share

similarities with other ketones.

Regulatory Status and Safety
4-Nonanone is listed as a flavoring agent by various regulatory bodies. The Flavor and Extract

Manufacturers Association (FEMA) has designated aliphatic ketones as Generally Recognized

as Safe (GRAS) for their intended use as flavoring ingredients.[18][19] The Joint FAO/WHO

Expert Committee on Food Additives (JECFA) has also evaluated aliphatic ketones and
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concluded that they do not pose a safety concern at the current estimated levels of intake.[5]

[20]

While generally considered safe for use as a flavoring agent, concentrated 4-nonanone may

cause eye irritation.[6] Standard safety precautions, including the use of appropriate personal

protective equipment, should be followed when handling the pure substance.

Disclaimer: This document is intended for informational purposes for a scientific audience. The

protocols provided are examples and may require optimization for specific applications. All

laboratory work should be conducted in accordance with institutional safety guidelines and

relevant regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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